

"comparing the efficacy of fungicides derived from different picolinic acids"

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A Comparative Guide to the Efficacy of Picolinic Acid-Derived Fungicides

For professionals in agricultural science and drug development, the emergence of novel fungicides is a critical area of research. Picolinic acid, a pyridine-based organic compound, has given rise to a significant class of fungicides known as picolinamides. This guide provides an in-depth comparison of the efficacy of these fungicides, grounded in experimental data and field-proven insights. We will delve into their mechanism of action, compare key examples like fenpicoxamid and florylpicoxamid, and provide detailed protocols for their evaluation, all while maintaining the highest standards of scientific integrity.

Introduction to Picolinamide Fungicides: A Novel Mode of Action

Picolinamide fungicides represent a significant advancement in the control of fungal pathogens, particularly in cereals and sugar beets.^[1] They are classified by the Fungicide Resistance Action Committee (FRAC) as Quinone inside Inhibitors (QIs), belonging to FRAC Group 21.^[1] ^[2] This classification highlights their unique mode of action, which targets the Qi site of the cytochrome bc₁ complex (Complex III) in the mitochondrial respiratory chain of fungi.^[1]^[3] By binding to this site, picolinamides disrupt the electron transport chain, leading to the inhibition of fungal respiration and subsequent cell death.^[1]^[3]

This mechanism is critically important because it differs from that of other widely used fungicides, such as the Quinone outside Inhibitors (Qols, or strobilurins) and the DeMethylation Inhibitors (DMIs).[1][3] This distinction means that picolinamides are not subject to cross-resistance with these other fungicide classes, making them a valuable tool in fungicide resistance management programs.[1][4]

Comparative Efficacy of Leading Picolinamide Fungicides

The two most prominent examples of picolinamide fungicides are fenpicoxamid and florylpicoxamid. Both have demonstrated high efficacy against a range of economically important fungal diseases.

Fenpicoxamid

Fenpicoxamid, derived from the natural antifungal product UK-2A, was the first picolinamide fungicide to be introduced.[3][4] It exhibits strong fungicidal activity against several ascomycete fungi, most notably *Zymoseptoria tritici*, the causal agent of *Septoria tritici* blotch in wheat.[4][5] Greenhouse tests have shown that the efficacy of fenpicoxamid against *Z. tritici* is comparable to that of the succinate dehydrogenase inhibitor (SDHI) fungicide, fluxapyroxad.[4]

Field trials in Europe have consistently demonstrated strong control of *Z. tritici* with fenpicoxamid, with an average of 82% control at an application rate of 100 g active substance per hectare.[4] It also provides both protectant and curative activity.[6]

Florylpicoxamid

Florylpicoxamid is a second-generation, fully synthetic picolinamide that has shown a broad spectrum of activity against at least 21 different plant pathogenic fungi.[7] It is particularly potent against *Zymoseptoria tritici*, with an in vitro 80% growth inhibition (EC80) at 0.0046 mg/L and 80% disease control in planta at 0.03 mg/L as a preventative treatment.[7]

Head-to-Head Comparison: Fenpicoxamid vs. Florylpicoxamid

Direct comparative studies, particularly in the control of Cercospora leaf spot (*Cercospora beticola*) in sugar beet, have provided valuable insights into the relative efficacy of these two fungicides. In Hungarian field trials conducted in 2020 and 2021, both fenpicoxamid and florylpicoxamid demonstrated superior efficacy compared to the standard DMI fungicides difenoconazole and epoxiconazole.[3][6]

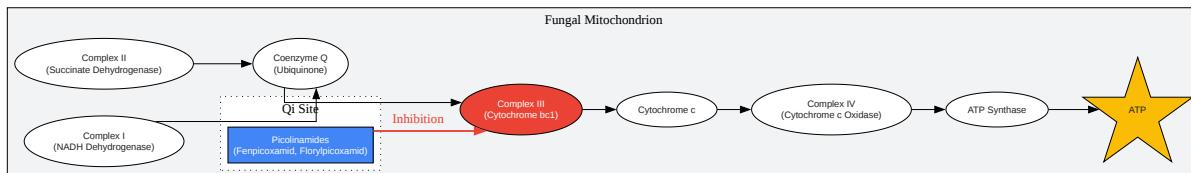
At an application rate of 75 g active substance per hectare, both fenpicoxamid and florylpicoxamid provided significantly better control of Cercospora leaf spot than difenoconazole applied at 100 g a.s./ha.[3][6] Furthermore, at higher rates (100-150 g a.s./ha), both picolinamides showed comparable or superior efficacy to epoxiconazole at 125 g a.s./ha.[3][6]

Table 1: Comparative Efficacy of Picolinamide Fungicides against Cercospora Leaf Spot in Sugar Beet (2020-2021)[3][6]

Fungicide	Application Rate (g a.s./ha)	Efficacy (% Control)
Fenpicoxamid	75	76.45
100	Comparable to Epoxiconazole @ 125 g a.s./ha	
150	Superior to Epoxiconazole @ 125 g a.s./ha	
Florylpicoxamid	75	77.63
100	Comparable to Epoxiconazole @ 125 g a.s./ha	
150	Superior to Epoxiconazole @ 125 g a.s./ha	
Difenoconazole	100	67.91
Epoxiconazole	125	-

Mechanism of Action and Cellular Impact

The primary target of picolinamide fungicides is the mitochondrial respiratory chain, a fundamental process for energy production in fungi.



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Caption: Picolinamide fungicides inhibit Complex III at the Qi site.

The inhibition of Complex III by picolinamides leads to a cascade of downstream effects. The disruption of the electron transport chain results in an accumulation of reactive oxygen species (ROS), which can cause oxidative damage to cellular components such as lipids, proteins, and DNA.[1][5] This oxidative stress, coupled with the depletion of ATP, can trigger programmed cell death (apoptosis) in the fungal cell.[1]

Furthermore, mitochondrial dysfunction is known to activate cellular stress signaling pathways, such as the High Osmolarity Glycerol (HOG) and Cell Wall Integrity (CWI) pathways, which are mediated by Mitogen-Activated Protein Kinases (MAPKs).[8][9] While these pathways are typically involved in adaptation to stress, their prolonged activation due to fungicide-induced mitochondrial damage can ultimately contribute to cell death.[8]

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